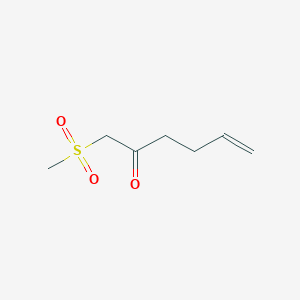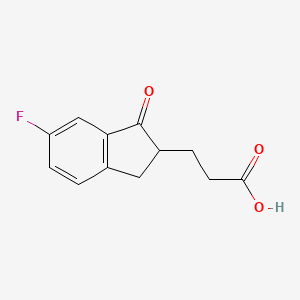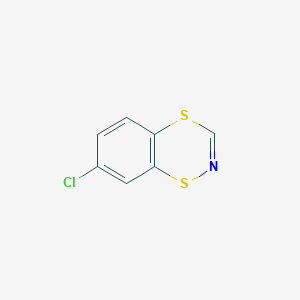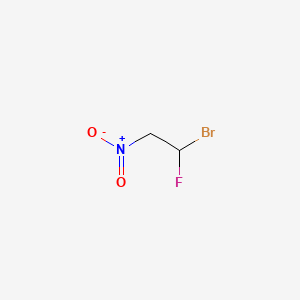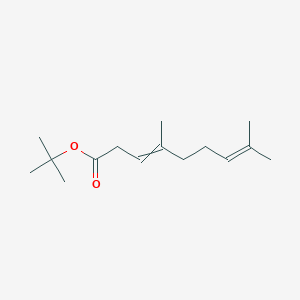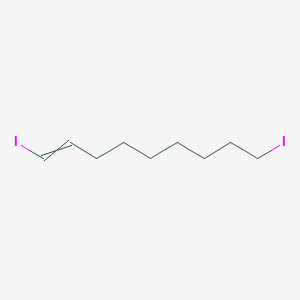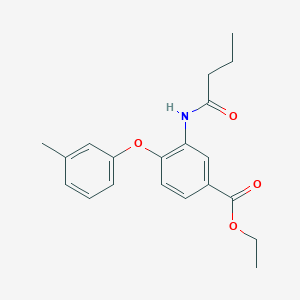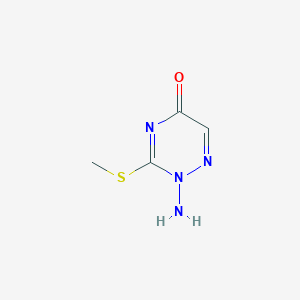
3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione is a complex organic compound with a unique structure that includes an aniline group, a morpholine ring, and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione typically involves the condensation of aniline derivatives with morpholine and thione-containing compounds. One common method involves the reaction of aniline with morpholine in the presence of a thione reagent under controlled conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as microwave-assisted synthesis. This method has been shown to improve product yields and reduce reaction times by conducting reactions under microwave irradiation in the absence of solvent .
Analyse Des Réactions Chimiques
Types of Reactions
3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aniline and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aniline and morpholine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The thione group may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(morpholin-4-ylmethyl)aniline
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
Uniqueness
3-Anilino-1-(morpholin-4-yl)-2-phenylprop-2-ene-1-thione is unique due to its combination of aniline, morpholine, and thione groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and potential pharmaceutical applications .
Propriétés
Numéro CAS |
86965-83-5 |
|---|---|
Formule moléculaire |
C19H20N2OS |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
3-anilino-1-morpholin-4-yl-2-phenylprop-2-ene-1-thione |
InChI |
InChI=1S/C19H20N2OS/c23-19(21-11-13-22-14-12-21)18(16-7-3-1-4-8-16)15-20-17-9-5-2-6-10-17/h1-10,15,20H,11-14H2 |
Clé InChI |
GBTRUHQCBPAYQJ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=S)C(=CNC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


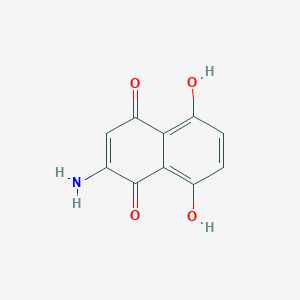

![5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine](/img/structure/B14408346.png)
![Dimethyl 2-[2-(pyrrolidin-1-yl)phenyl]but-2-enedioate](/img/structure/B14408347.png)
![Methyl 4-[(heptafluoropropyl)sulfanyl]benzoate](/img/structure/B14408360.png)
![Ethyl {bis[(propan-2-yl)oxy]phosphorothioyl}carbamodithioate](/img/structure/B14408364.png)
